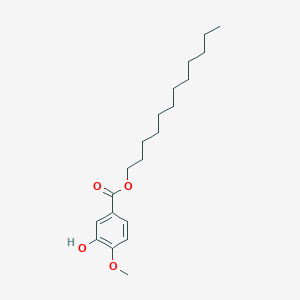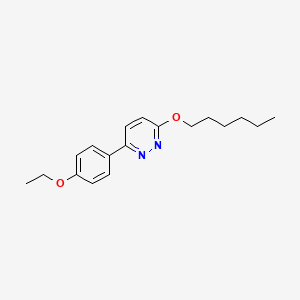
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This specific compound features an ethoxy group attached to the phenyl ring and a hexyloxy group attached to the pyridazine ring, making it a polysubstituted aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl and pyridazine rings separately, followed by their coupling. The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and a suitable base. The hexyloxy group can be introduced through a nucleophilic substitution reaction using hexanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and safety.
化学反应分析
Types of Reactions
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl bromide for electrophilic substitution and hexanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(hexyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(butyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(octyloxy)pyridazine
Uniqueness
3-(4-Ethoxyphenyl)-6-(hexyloxy)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and hexyloxy groups provides a distinct set of properties that can be exploited in various applications.
属性
CAS 编号 |
650602-97-4 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-6-hexoxypyridazine |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-6-7-14-22-18-13-12-17(19-20-18)15-8-10-16(11-9-15)21-4-2/h8-13H,3-7,14H2,1-2H3 |
InChI 键 |
PLFPAWDYPWGHCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
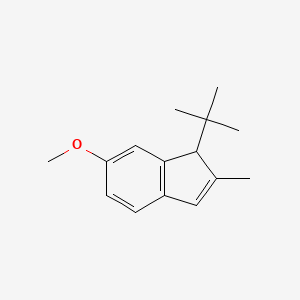
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
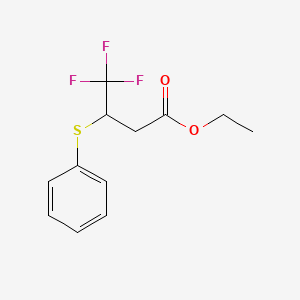
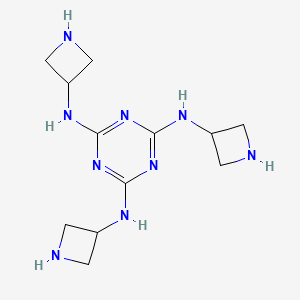

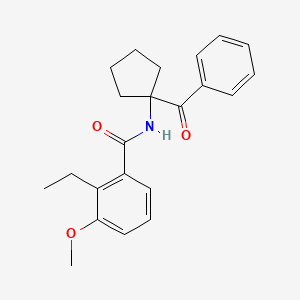
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
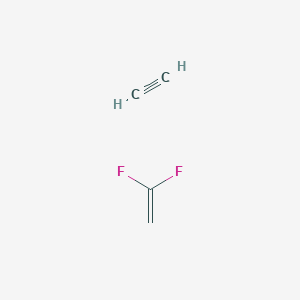
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
